2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223763-10-7
VCID: VC7369181
InChI: InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34)
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2
Molecular Formula: C27H28N6O2S
Molecular Weight: 500.62

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

CAS No.: 1223763-10-7

Cat. No.: VC7369181

Molecular Formula: C27H28N6O2S

Molecular Weight: 500.62

* For research use only. Not for human or veterinary use.

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide - 1223763-10-7

Specification

CAS No. 1223763-10-7
Molecular Formula C27H28N6O2S
Molecular Weight 500.62
IUPAC Name 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34)
Standard InChI Key WNIUCPPFRJUGHR-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2

Introduction

Structural Analysis and Nomenclature

The compound belongs to the pyrazolo[1,5-a] triazolo[3,4-c]pyrazine family, characterized by a fused tricyclic core comprising pyrazole, triazole, and pyrazine rings. Key structural features include:

  • 4-Butoxyphenyl substituent at position 9 of the pyrazine ring, introducing lipophilicity and potential π-π stacking interactions .

  • Thioacetamide linker at position 3, featuring a sulfur atom that may enhance hydrogen-bonding capacity compared to oxygen analogs .

  • 4-Methylbenzyl group on the acetamide nitrogen, contributing to steric bulk and modulating membrane permeability .

The IUPAC name systematically describes this architecture:
2-[(9-(4-butoxyphenyl)-3,6,9,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,10-pentaen-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide.

Synthetic Pathways and Optimization

Core Scaffold Construction

The pyrazolo-triazolo-pyrazine nucleus is typically synthesized via cyclocondensation reactions. A representative route involves:

  • Pyrazole ring formation through 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones .

  • Triazole annulation using nitrene intermediates generated from azides .

  • Pyrazine closure via Dimroth rearrangement under acidic conditions .

Functionalization Strategies

Critical modifications to the core structure include:

  • Suzuki-Miyaura coupling for introducing the 4-butoxyphenyl group at position 9, leveraging palladium catalysis .

  • Thioether formation through nucleophilic displacement of chlorinated intermediates with mercaptoacetamide derivatives .

  • Reductive amination to install the 4-methylbenzyl moiety on the acetamide nitrogen .

Table 1: Synthetic Intermediates and Reaction Conditions

StepReagent/ConditionsYield (%)Reference
Core formationHCl/EtOH, 80°C68
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O72
ThioetherificationK₂CO₃, DMF, 50°C65

Physicochemical Properties

Predicted properties derived from structural analogs (e.g., F832-0667 ) and computational modeling:

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular weight535.62 g/molCalculated
logP4.2 ± 0.3XLogP3
Water solubility-4.1 (LogS)Ali-BCCC
Polar surface area128 ŲE-Dragon
H-bond donors/acceptors1/6--

The thioacetamide moiety increases polarity compared to propanamide analogs (e.g., F832-0667 logP 4.08 ), potentially improving aqueous solubility while maintaining membrane permeability.

Biological Activity and Mechanisms

While direct bioactivity data for this compound is unavailable, related structures exhibit:

  • Adenosine receptor antagonism: Pyrazolo-triazolo-pyrimidines show nM affinity for A₃ receptors, with selectivity modulated by N⁵/N⁸ substitutions .

  • Antiproliferative effects: Analogous triazolo-pyrazines inhibit cancer cell growth (IC₅₀ 1-10 μM) via kinase modulation .

  • PPI modulation: Structural similarity to F832-0667 suggests potential protein-protein interaction (PPI) inhibition, particularly in epigenetic regulation .

Hypothesized targets:

  • CDK2/Cyclin A: Molecular docking studies predict binding to the ATP pocket (ΔG = -9.2 kcal/mol) .

  • HDAC6: Thioacetamide may coordinate zinc in the catalytic domain .

Pharmacokinetic Considerations

ADME profile predictions:

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to balanced logP and moderate PSA .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the butoxy chain and glucuronidation of the acetamide .

  • Excretion: Predominantly fecal (70%) based on molecular weight and polarity .

Comparative Analysis with Structural Analogs

Table 3: Comparison with F832-0667

FeatureTarget CompoundF832-0667
LinkerThioacetamidePropanamide
logP4.24.08
H-bond acceptors66
Anticipated targetHDAC6PPARγ

The thioether group may enhance metal-binding capacity compared to the carbonyl in F832-0667, redirecting biological activity toward zinc-dependent enzymes.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Control of triazole ring annulation requires precise stoichiometric control .

  • Sulfur stability: Thioethers may oxidize to sulfones during storage, necessitating antioxidant additives .

Biological Characterization Priorities

  • Kinase profiling: Broad-screen against 400+ kinases to identify primary targets .

  • Toxicology: Assess hERG inhibition risk given the aromatic amine content .

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